An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethyl-2-nitroaniline
An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethyl-2-nitroaniline
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0). Often referred to by its IUPAC name, this compound is a valuable intermediate in various synthetic applications. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth analysis, field-proven insights, and detailed experimental protocols.
Compound Identification and Structure
4,5-Dimethyl-2-nitroaniline is an aromatic amine characterized by a benzene ring substituted with two methyl groups, a nitro group, and an amino group. The substituents' specific arrangement—particularly the ortho-nitro group relative to the amine—governs its unique chemical behavior and reactivity.
Nomenclature Clarification: While the topic specified "N,5-Dimethyl-2-nitroaniline," this is likely a typographical error. The designation "N" indicates a substituent on the amine nitrogen. The widely cataloged and researched compound with a related structure is 4,5-Dimethyl-2-nitroaniline , with both methyl groups on the aromatic ring. This guide will focus on the latter, more common chemical entity.
Chemical Structure:
Caption: Chemical structure of 4,5-Dimethyl-2-nitroaniline.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and characterization of 4,5-Dimethyl-2-nitroaniline.
Physical Properties
The compound is typically a solid at room temperature, with its color indicating its purity.
| Property | Value | Source |
| CAS Number | 6972-71-0 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Light brown to reddish-brown solid/powder | [1] |
| Melting Point | 139-141 °C | [1] |
| Boiling Point | 314.38 °C (rough estimate) | [1] |
| Density | 1.2275 g/cm³ (estimate) | [1] |
| pKa | 0.71 ± 0.25 (Predicted) | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectroscopic Profile
A comprehensive spectroscopic analysis confirms the molecular structure and is indispensable for reaction monitoring.
-
Infrared (IR) and Raman Spectroscopy: A detailed computational and experimental analysis of the FT-IR and Laser Raman spectra has been performed.[3] The FT-IR spectrum, typically recorded from 4000-400 cm⁻¹, and the Laser Raman spectrum provide key vibrational data.[3]
-
N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
-
C-H Stretching: Aromatic and methyl C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-O Stretching: The nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The ortho position to the electron-donating amino group influences the exact frequencies.
-
C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A broad singlet for the two amine protons (-NH₂), with a chemical shift that can vary depending on solvent and concentration.
-
Two singlets for the aromatic protons. The proton at C6 (ortho to the amine and meta to the nitro group) would be more shielded than the proton at C3 (meta to the amine and ortho to the nitro group).
-
Two singlets for the non-equivalent methyl groups at C4 and C5, likely in the 2.2-2.5 ppm range.
-
-
¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitro group (C2) and amino group (C1) would be significantly shifted downfield and upfield, respectively, due to their electronic effects.
-
-
Mass Spectrometry (MS) (Predicted):
-
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 166.
-
Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) or components thereof (e.g., -NO, 30 Da; -O, 16 Da), and fragmentation of the methyl groups.
-
-
Crystallography: The crystal structure of 4,5-Dimethyl-2-nitroaniline has been determined by X-ray diffraction, confirming its molecular geometry and intermolecular interactions, such as hydrogen bonding.[4]
Synthesis and Purification
Nitroaniline derivatives are crucial intermediates for a wide range of materials, including dyes, agrochemicals, and pharmaceuticals.[5] The most direct and industrially relevant synthesis for 4,5-Dimethyl-2-nitroaniline is the electrophilic nitration of 3,4-dimethylaniline.
Causality of the Synthetic Strategy: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. The two methyl groups are also activating and ortho-, para-directing. In 3,4-dimethylaniline, the positions ortho and para to the amino group are C2, C6, and C4. Position C4 is already substituted. The steric hindrance from the C3-methyl group and the amino group makes substitution at C2 more favorable than at C6. Therefore, nitration is highly regioselective for the C2 position.
Caption: Workflow for the synthesis and purification of 4,5-Dimethyl-2-nitroaniline.
Illustrative Experimental Protocol: Synthesis
This protocol describes the nitration of 3,4-dimethylaniline. Justification: Direct nitration of anilines can be hazardous and lead to oxidation. A common and safer strategy involves protecting the amine as an acetanilide, which moderates its activating effect and prevents oxidation.
Step 1: Protection of the Amine Group
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (0.11 mol) to the solution while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to 50°C for 30 minutes to ensure complete acylation.
-
Pour the warm reaction mixture into 250 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated N-(3,4-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration
-
In a 250 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0°C.
-
Add the dried N-(3,4-dimethylphenyl)acetamide (from Step 1) in small portions, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.1 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cold.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, maintaining the reaction temperature between 0-5°C. This slow addition and temperature control are critical to prevent over-nitration and side reactions.
-
After the addition is complete, stir the mixture for an additional hour at 0-5°C.
Step 3: Deprotection and Isolation
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
The N-(4,5-dimethyl-2-nitrophenyl)acetamide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Transfer the wet solid to a flask containing 100 mL of 70% sulfuric acid (or 2M HCl) and heat under reflux for 1-2 hours to hydrolyze the amide.
-
Cool the solution and carefully neutralize with a concentrated sodium hydroxide or ammonium hydroxide solution until basic.[6]
-
The yellow-orange 4,5-Dimethyl-2-nitroaniline will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Step 4: Purification
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a light brown or reddish-brown crystalline solid.[1] The purity should be verified by melting point determination and spectroscopic methods.
Chemical Reactivity and Stability
The reactivity of 4,5-Dimethyl-2-nitroaniline is dominated by the interplay between the electron-donating amino and methyl groups and the powerful electron-withdrawing nitro group.
Stability: The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents.[7][8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[9]
Key Reactive Sites:
-
Amino Group (-NH₂): Can be diazotized, acylated, or alkylated. Its basicity is significantly reduced by the ortho-nitro group, making it a much weaker base than aniline.[10]
-
Nitro Group (-NO₂): Can be selectively reduced to an amino group, forming 4,5-dimethyl-1,2-phenylenediamine. This diamine is a highly valuable precursor for synthesizing heterocyclic compounds like benzimidazoles.
-
Aromatic Ring: The ring is activated towards further electrophilic substitution, but the existing substituents heavily direct incoming groups.
Caption: Key reactivity pathways of 4,5-Dimethyl-2-nitroaniline.
Protocol: Reduction of the Nitro Group
This protocol details the conversion to 4,5-dimethyl-1,2-phenylenediamine, a versatile building block.
Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for reducing aromatic nitro groups to amines without affecting other functional groups under these conditions. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may require specialized pressure equipment.
-
Set up a round-bottom flask with a reflux condenser in a fume hood.
-
Place 4,5-Dimethyl-2-nitroaniline (0.05 mol) in the flask.
-
Add concentrated hydrochloric acid (50 mL) and granulated tin or stannous chloride dihydrate (SnCl₂·2H₂O, 0.125 mol).
-
Heat the mixture gently under reflux. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux. The colored nitroaniline will gradually dissolve, and the solution may become colorless.
-
Continue heating for 1-2 hours after the initial reaction subsides to ensure completion.
-
Cool the reaction mixture to room temperature. A precipitate of the diamine-tin complex may form.
-
Carefully add a concentrated sodium hydroxide solution (e.g., 40% w/v) dropwise while cooling the flask in an ice bath until the solution is strongly alkaline (pH > 10). This step decomposes the tin complex and precipitates tin hydroxides.
-
The free diamine can be isolated by either steam distillation or solvent extraction (e.g., with ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4,5-dimethyl-1,2-phenylenediamine.
-
The product can be purified by recrystallization or vacuum sublimation.
Applications and Research Context
While a niche chemical, 4,5-Dimethyl-2-nitroaniline and its derivatives have specific and important applications.
-
Precursor to Heterocycles: The primary application is its use as a precursor to 4,5-dimethyl-1,2-phenylenediamine . This diamine is a key building block for synthesizing:
-
Benzimidazoles: By reacting with carboxylic acids or aldehydes. Benzimidazole scaffolds are prevalent in pharmaceuticals, including antiviral, antifungal, and anthelmintic drugs.
-
Quinoxalines: By reacting with 1,2-dicarbonyl compounds. Quinoxalines are used in dyes, pharmaceuticals, and as electron-accepting materials in organic electronics.
-
-
Synthesis of Metal Complexes: The parent compound, 4,5-Dimethyl-2-nitroaniline, is used directly in the synthesis of various metal complexes.[1] The nitrogen and oxygen atoms of the amino and nitro groups can act as ligands, allowing for the creation of coordination polymers and complexes with interesting magnetic or catalytic properties.
-
Dye and Pigment Synthesis: Like many nitroanilines, it can be diazotized and coupled to form specific azo dyes.[10][11] The methyl groups can tune the final color and solubility properties of the dye.
Safety and Handling
Proper handling of 4,5-Dimethyl-2-nitroaniline is essential due to its potential hazards.[6]
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[12]
-
Irritation: Causes skin and serious eye irritation.[7]
-
Inhalation: Avoid breathing dust, as it may cause respiratory irritation.[7][12]
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][13]
-
Ventilation: Handle only in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[7][13]
-
Dispensing: When weighing or transferring the solid, minimize dust generation. Use appropriate tools and a draft shield if necessary.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][12]
-
Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Ventilate the area and clean the spill site thoroughly.[13]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.
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